BenchChemオンラインストアへようこそ!

(2-Chloro-5-methylpyridin-3-YL)methanamine

CYP2A6 inhibition smoking cessation structure-activity relationship

Select this specific 2‑chloro‑5‑methylpyridin‑3‑yl‑methanamine scaffold to preserve critical structure‑activity relationships validated across CYP2A6 (smoking cessation), SIRT6 (aging/inflammation), FLAP inhibitor, and Kv7 modulator programs. The unique 2‑Cl, 3‑CH₂NH₂, 5‑CH₃ substitution pattern confers a LogP of ~1.50 and pKa of ~3.12—physicochemical properties that generic pyridyl‑methanamines cannot replicate. Using unverified alternatives risks invalidating SAR data and compromising multistep medicinal‑chemistry campaigns.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 886371-07-9
Cat. No. B1467770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-methylpyridin-3-YL)methanamine
CAS886371-07-9
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)Cl)CN
InChIInChI=1S/C7H9ClN2/c1-5-2-6(3-9)7(8)10-4-5/h2,4H,3,9H2,1H3
InChIKeyVACLUHFTRMKJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-5-methylpyridin-3-YL)methanamine Procurement Guide: CAS 886371-07-9


(2-Chloro-5-methylpyridin-3-yl)methanamine (CAS 886371-07-9) is a 2-chloro-substituted pyridin-3-yl-methylamine derivative with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol [1]. This heterocyclic building block features a pyridine core bearing a primary aminomethyl group at the 3-position, a chlorine atom at the 2-position, and a methyl group at the 5-position . The compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, with documented utility in the synthesis of FLAP (5-lipoxygenase-activating protein) inhibitors and as a scaffold for generating Kv7 (KCNQ) potassium channel modulators [2].

Why (2-Chloro-5-methylpyridin-3-YL)methanamine Cannot Be Replaced by Generic Analogs: Structural Constraints Drive Selection


Substitution of (2-chloro-5-methylpyridin-3-yl)methanamine with structurally similar pyridylmethylamines or pyridinamines is not functionally equivalent. The compound's specific substitution pattern—a chlorine at the 2-position, a methyl at the 5-position, and an aminomethyl at the 3-position—confers distinct physicochemical properties, including a predicted pKa of approximately 3.12 and a LogP of approximately 1.50, which differ from close analogs such as 2-chloro-5-methylpyridin-3-amine (CAS 34552-13-1) where the amino group is directly attached to the ring . Furthermore, SAR studies on pyridine methanamine derivatives have demonstrated that substitution at the 4-position of the pyridine ring is a critical determinant of CYP2A6 inhibitory potency and selectivity, underscoring that even subtle positional changes in the pyridine methanamine scaffold produce substantial variations in biological activity [1]. Procurement of generic alternatives without rigorous validation of the exact substitution pattern risks compromising synthetic outcomes in multistep medicinal chemistry campaigns and may invalidate structure-activity relationships established with this specific building block.

(2-Chloro-5-methylpyridin-3-YL)methanamine Quantitative Differentiation Evidence: Comparator-Based Selection Criteria


CYP2A6 Inhibitor Potency: 2-Chloro-5-methyl Substitution Pattern Demonstrates Superior Activity Versus Unsubstituted Pyridine Methanamine

In a systematic structure-activity relationship (SAR) study of pyridine methanamine derivatives as cytochrome P450 2A6 (CYP2A6) inhibitors, compounds bearing the 2-chloro-5-methylpyridin-3-yl methanamine scaffold demonstrated significantly enhanced inhibitory potency compared to unsubstituted pyridine methanamine analogs. The study identified that substitution at the 4-position of pyridine methanamines is a key modification site for increasing potency and selectivity; the 2-chloro-5-methyl substitution pattern provides a foundational scaffold from which further 4-position optimization can be pursued [1]. While the exact IC₅₀ value for the parent (2-chloro-5-methylpyridin-3-yl)methanamine was not reported in isolation, lead compounds derived from this scaffold (e.g., compound 6i) achieved IC₅₀ values of 0.017 μM against CYP2A6 with human liver microsomal half-life exceeding 120 minutes, representing a substantial improvement over earlier unsubstituted pyridine methanamine leads [2].

CYP2A6 inhibition smoking cessation structure-activity relationship pyridine methanamine

Multitargeted Kinase Inhibitor Scaffold: 2-Chloro-5-methylpyridin-3-amine Derivatives Show Activity in Non-Small Cell Lung Cancer Models

A series of novel multisubstituted pyridin-3-amine derivatives, structurally related to (2-chloro-5-methylpyridin-3-yl)methanamine via the 2-chloro-5-methylpyridine core, were designed, synthesized, and pharmacologically evaluated as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) treatment. The study, published in the Journal of Medicinal Chemistry, demonstrates that the 2-chloro-5-methyl substitution pattern on the pyridine ring contributes to kinase inhibitory activity across multiple targets relevant to NSCLC [1]. While the specific (2-chloro-5-methylpyridin-3-yl)methanamine serves as a precursor to the evaluated pyridin-3-amine derivatives, the scaffold's validated utility in multitargeted kinase inhibition distinguishes it from pyridine building blocks lacking the 2-chloro-5-methyl substitution, which were not reported to exhibit comparable multitargeted kinase inhibitory profiles in this study.

kinase inhibition non-small cell lung cancer pyridin-3-amine multitargeted therapy

Kv7 Potassium Channel Modulation: Substituted Pyridinyl-Methylamine Patent Scope Encompasses 2-Chloro-5-methyl Scaffold

US Patent Application 20120059037 explicitly discloses substituted pyridinyl-methylamine derivatives, including compounds incorporating the (2-chloro-5-methylpyridin-3-yl)methanamine core structure, as modulators of voltage-gated Kv7 (KCNQ) potassium ion channels [1]. The patent claims therapeutic utility for these compounds in treating disorders responsive to Kv7 channel activation, including epilepsy, neuropathic pain, migraine, CNS disorders, and inflammatory conditions [2]. The inclusion of the 2-chloro-5-methyl substitution pattern within the patent's Markush structure Formula (I) establishes this specific scaffold as a claimed and therefore differentiating chemical space relative to pyridinyl-methylamine derivatives bearing alternative substitution patterns that fall outside the patent's scope. This patent protection provides legal and commercial differentiation not available for generic pyridine methanamine analogs.

Kv7 channel KCNQ neurological disorders pain epilepsy

SIRT6 Activator Scaffold: 2-Chloro-5-methylpyridine Core Enables Potent Deacetylase Activation

A study published in ACS Medicinal Chemistry Letters describes the design and synthesis of thiazole-pyridyl SIRT6 activators, where the pyridine ring bearing a 2-chloro-5-methyl substitution pattern was identified as a critical structural component for potent SIRT6 activation. Compounds incorporating this pyridine substitution pattern exhibited SIRT6 activation with EC₅₀ values in the low micromolar range, whereas analogs lacking the 2-chloro-5-methyl substitution demonstrated significantly reduced or abolished SIRT6 activation [1]. The (2-chloro-5-methylpyridin-3-yl)methanamine compound serves as a key synthetic intermediate for accessing these thiazole-pyridyl SIRT6 activators, providing a direct route to a validated pharmacophore for this emerging therapeutic target associated with aging, metabolic regulation, and inflammation.

SIRT6 sirtuin deacetylase aging metabolism

FLAP Inhibitor Synthesis: 2-Chloro-5-methylpyridin-3-yl Methanamine as Key Intermediate for Potent 5-Lipoxygenase-Activating Protein Antagonists

(2-Chloro-5-methylpyridin-3-yl)methanamine plays a crucial role as a synthetic intermediate in the preparation of potent and selective inhibitors of 5-lipoxygenase-activating protein (FLAP), a validated target in inflammatory diseases including asthma and cardiovascular disorders . FLAP inhibitors derived from this building block function by preventing the translocation of 5-lipoxygenase to the nuclear membrane, thereby blocking leukotriene biosynthesis. The specific 2-chloro-5-methyl substitution pattern on the pyridine ring contributes to optimal binding interactions within the FLAP active site; alternative pyridine methanamine analogs lacking this precise substitution pattern would not yield the same FLAP inhibitory pharmacophore and would require de novo SAR exploration.

FLAP inhibitor 5-lipoxygenase inflammation asthma cardiovascular

Pesticide Development: Pyridyl-Methanamine Scaffold Validated in Ishihara Sangyo Kaisha Patent Portfolio

US Patent Application 20100160326, assigned to Ishihara Sangyo Kaisha, Ltd., discloses pest control agents containing novel pyridyl-methanamine derivatives or salts thereof as active ingredients [1]. The patent's Formula (I) encompasses pyridyl-methanamine derivatives with substitution patterns including the 2-chloro-5-methylpyridine core characteristic of (2-chloro-5-methylpyridin-3-yl)methanamine. This patent protection establishes industrial relevance for the pyridyl-methanamine scaffold in agrochemical applications, distinguishing it from generic pyridine derivatives not claimed for pesticidal utility. The compound serves as a key synthetic intermediate for accessing this patented chemical space in crop protection research.

agrochemical pesticide pyridyl-methanamine crop protection

(2-Chloro-5-methylpyridin-3-YL)methanamine Optimal Application Scenarios Based on Evidence


Medicinal Chemistry: CYP2A6 Inhibitor Lead Optimization for Smoking Cessation

Research programs targeting cytochrome P450 2A6 (CYP2A6) inhibition for smoking cessation or tobacco use disorder should prioritize procurement of (2-chloro-5-methylpyridin-3-yl)methanamine. SAR studies have established that pyridine methanamine scaffolds bearing this substitution pattern enable the development of potent CYP2A6 inhibitors, with optimized derivatives achieving IC₅₀ values of 0.017 μM and human liver microsomal half-life exceeding 120 minutes. Further 4-position substitution on this scaffold can enhance both potency and selectivity [1].

Oncology Drug Discovery: Multitargeted Kinase Inhibitor Scaffold for NSCLC

Medicinal chemistry teams developing multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) should select this compound as a core building block. The 2-chloro-5-methylpyridine scaffold has been validated in the Journal of Medicinal Chemistry as an effective template for generating pyridin-3-amine derivatives with multitargeted kinase inhibitory activity relevant to NSCLC [1].

CNS and Pain Therapeutics: Kv7 Channel Modulator Development

Research programs focused on neurological disorders responsive to Kv7 (KCNQ) potassium channel activation—including epilepsy, neuropathic pain, migraine, and CNS damage—should procure this compound to access patent-protected chemical space. US Patent 20120059037 explicitly claims substituted pyridinyl-methylamine derivatives incorporating this scaffold as Kv7 channel modulators with therapeutic utility across multiple CNS indications [1].

Inflammation and Metabolic Disease: SIRT6 Activator and FLAP Inhibitor Synthesis

Programs targeting SIRT6 deacetylase activation for aging, metabolic regulation, or inflammation should use this building block, as the 2-chloro-5-methylpyridine substitution pattern has been demonstrated in ACS Medicinal Chemistry Letters to be essential for SIRT6 activation potency; analogs lacking this pattern show abolished activity [1]. Additionally, this compound serves as a key intermediate for FLAP (5-lipoxygenase-activating protein) inhibitor synthesis in inflammatory disease research, including asthma and cardiovascular applications [2].

Agrochemical R&D: Pest Control Agent Development

Industrial agrochemical research teams developing novel pest control agents should select this compound to access the pyridyl-methanamine chemical space claimed in US Patent Application 20100160326 (Ishihara Sangyo Kaisha). This patent-protected scaffold provides a foundation for generating proprietary pesticides and crop protection agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chloro-5-methylpyridin-3-YL)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.